molecular formula C9H18O4 B13926572 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL CAS No. 101563-40-0

3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL

Cat. No.: B13926572
CAS No.: 101563-40-0
M. Wt: 190.24 g/mol
InChI Key: BVIPOYHEZUXXFZ-UHFFFAOYSA-N
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Description

Significance of Cyclic Acetals as Versatile Protecting Groups and Synthetic Intermediates in Modern Organic Chemistry

Cyclic acetals, such as 1,3-dioxanes and 1,3-dioxolanes, are of paramount importance in contemporary organic chemistry, primarily serving as protecting groups for carbonyl functionalities (aldehydes and ketones). ijsdr.orgresearchgate.net The formation of a cyclic acetal (B89532) by reacting a carbonyl compound with a diol, such as 1,3-propanediol (B51772), effectively masks the reactivity of the carbonyl group towards various reagents, particularly nucleophiles and bases. libretexts.orgorganic-chemistry.org This protection is crucial in multi-step syntheses where a specific reaction is desired at another site of a complex molecule without affecting the carbonyl group. libretexts.org

The stability of cyclic acetals is a key attribute; they are generally robust in neutral to strongly basic conditions and can withstand a variety of reductive and oxidative environments. libretexts.orgthieme-connect.de However, they are readily cleaved under acidic conditions, regenerating the original carbonyl compound. organic-chemistry.org This tunable stability allows for selective deprotection, a critical feature in the synthesis of complex natural products and pharmaceuticals. researchgate.net Beyond their role as protecting groups, cyclic acetals are also valuable synthetic intermediates, participating in a range of chemical transformations to form new carbon-carbon and carbon-heteroatom bonds. ijsdr.org

Table 1: Comparison of Common Cyclic Acetals

Acetal Type Ring Size Common Diol Precursor Relative Stability to Hydrolysis
1,3-Dioxolane 5-membered Ethylene (B1197577) glycol Less stable
1,3-Dioxane (B1201747) 6-membered 1,3-Propanediol More stable

This table provides a generalized comparison. Actual stability can be influenced by substituents on the acetal ring.

Role of Polyether and Hydroxyl Moieties in Diversifying Molecular Architecture for Chemical Applications

The integration of polyether and hydroxyl moieties into a molecular structure significantly expands its chemical diversity and potential applications. Ether linkages are generally characterized by their chemical stability and ability to act as hydrogen bond acceptors. Polyether chains, in particular, can influence a molecule's solubility, viscosity, and coordination properties. atamankimya.com

The hydroxyl group (-OH) is one of the most versatile functional groups in organic chemistry. nih.gov It can act as both a hydrogen bond donor and acceptor, significantly influencing the intermolecular interactions and, consequently, the physical properties of a compound, such as its boiling point and solubility in polar solvents. nih.gov Furthermore, the hydroxyl group is a reactive site that can be readily converted into a wide range of other functional groups, including esters, ethers, and halides, providing a gateway for further molecular elaboration and functionalization. nih.govrsc.org The presence of a primary hydroxyl group, as in the case of 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL, offers enhanced reactivity for such transformations. researchgate.net

Contextualization of this compound within the Landscape of Multi-Functionalized Organic Compounds

This compound serves as an exemplary model of a multi-functionalized organic compound, integrating three key functional groups: a cyclic acetal (1,3-dioxane), an ether linkage, and a primary alcohol (hydroxyl group). The 1,3-dioxane ring acts as a masked carbonyl functionality, offering the potential for deprotection to reveal an aldehyde. The ethoxy-propanol chain provides a flexible spacer and introduces both ether and alcohol functionalities.

Historical Trajectories and Evolution of Research on 1,3-Dioxane Derivatives and Related Ether-Alcohols

The study of 1,3-dioxane derivatives has a rich history rooted in the development of protecting group chemistry. The first synthesis of a 1,3-dioxane for the protection of hydroxyl groups in carbohydrates marked a significant advancement in organic synthesis. thieme-connect.de Since then, the use of 1,3-dioxanes as protecting groups for carbonyl compounds has become a standard and indispensable tool. thieme-connect.dewikipedia.org Research in this area has focused on developing milder and more selective methods for both the formation and cleavage of the dioxane ring, as well as exploring the conformational analysis of the six-membered ring system. organic-chemistry.orgthieme-connect.de

The investigation of ether-alcohols has progressed in parallel, driven by their wide-ranging industrial applications as solvents, surfactants, and chemical intermediates. atamankimya.com The synthesis and properties of various glycol ethers have been extensively studied. The combination of the 1,3-dioxane scaffold with ether-alcohol side chains is a more recent development, reflecting the broader trend in organic chemistry toward creating complex, multi-functional molecules with tailored properties for specific applications, such as in drug delivery and materials science. nih.gov The evolution of this research highlights the ongoing effort to design and synthesize novel molecular architectures with enhanced functionality and utility.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101563-40-0

Molecular Formula

C9H18O4

Molecular Weight

190.24 g/mol

IUPAC Name

3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol

InChI

InChI=1S/C9H18O4/c10-4-1-5-11-8-3-9-12-6-2-7-13-9/h9-10H,1-8H2

InChI Key

BVIPOYHEZUXXFZ-UHFFFAOYSA-N

Canonical SMILES

C1COC(OC1)CCOCCCO

Origin of Product

United States

Synthetic Methodologies for 3 2 1,3 Dioxan 2 Yl Ethoxy Propan 1 Ol and Its Structural Congeners

Retrosynthetic Analysis and Strategic Disconnections for Compound Synthesis

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, readily available starting materials. ias.ac.inamazonaws.com For 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL, two primary disconnections are logical.

The first strategic disconnection targets the ether bond (C-O disconnection). This suggests an alkylation reaction, likely a Williamson ether synthesis, between an alkoxide and an alkyl halide. This leads to two possible pathways:

Pathway A: Disconnecting the bond between the ethoxy oxygen and the propane-1-ol backbone. This identifies 2-(2-bromoethoxy)-1,3-dioxane and the sodium salt of propane-1,3-diol as precursors.

Pathway B: Disconnecting the bond between the ethoxy oxygen and the 1,3-dioxane (B1201747) moiety. This points to 3-(allyloxy)propan-1-ol and a bromo-functionalized 1,3-dioxane as potential precursors.

The second key disconnection is at the acetal (B89532) carbon within the 1,3-dioxane ring (two C-O bonds). This is the most common and direct approach, as acetals are typically formed from the reaction of a carbonyl compound and a diol. scitepress.orgicj-e.org This disconnection simplifies the 1,3-dioxane portion back to propane-1,3-diol and a suitable aldehyde precursor containing the ethoxy-propan-1-ol side chain. This aldehyde precursor is 3-(2-formylethoxy)propan-1-ol.

Approaches to the Formation of the 1,3-Dioxane Ring System

The construction of the 1,3-dioxane ring is a cornerstone of this synthesis. It is a cyclic acetal, typically formed by protecting a carbonyl group with a 1,3-diol. thieme-connect.de This reaction is generally stable under basic, oxidative, and reductive conditions but is sensitive to acids, making it an excellent protecting group strategy. thieme-connect.de

The most prevalent method for forming 1,3-dioxanes is the acid-catalyzed condensation of an aldehyde or ketone with a 1,3-diol, such as propane-1,3-diol. thieme-connect.deorganic-chemistry.org The reaction proceeds through a hemiacetal intermediate. libretexts.orglibretexts.org Since the reaction is reversible, specific conditions must be optimized to drive the equilibrium toward the formation of the acetal product. libretexts.orgorganicchemistrytutor.com

An acid catalyst is essential for this reaction because alcohols are weak nucleophiles. libretexts.orglibretexts.org The catalyst protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the diol. libretexts.org Both Brønsted and Lewis acids are effective catalysts.

Brønsted Acids: These are the most traditional catalysts. Common examples include p-toluenesulfonic acid (p-TSA), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). organic-chemistry.org p-TSA is widely used due to its effectiveness and ease of handling. thieme-connect.de

Lewis Acids: Various Lewis acids can also catalyze acetalization, often under milder conditions. Examples include zirconium tetrachloride (ZrCl₄) and boron trifluoride etherate (BF₃·OEt₂). thieme-connect.deorganic-chemistry.org Other systems, such as N-bromosuccinimide (NBS), can also be used to promote the reaction under nearly neutral conditions, which is advantageous for substrates with acid-sensitive functional groups. organic-chemistry.org Recently, photoacid-catalyzed acetalizations have also been developed, offering a method where the catalytic acidity is generated by visible light. rsc.org

Catalyst TypeExamplesTypical ConditionsAdvantages
Brønsted Acidp-Toluenesulfonic acid (p-TSA), H₂SO₄Reflux in a nonpolar solvent (e.g., toluene)Cost-effective, widely used
Lewis AcidZrCl₄, BF₃·OEt₂, Er(OTf)₃Often milder conditions, various solventsHigh chemoselectivity, suitable for sensitive substrates
OtherN-Bromosuccinimide (NBS), Iodine (I₂)Nearly neutral, aprotic conditionsTolerates acid-sensitive groups
Photoacid6-bromo-2-naphtholVisible light irradiation (e.g., Blue LEDs)Catalytic activity is controlled by light

The choice of solvent plays a critical role in the efficiency of acetal formation. Nonpolar, water-immiscible solvents such as toluene, benzene, or cyclohexane (B81311) are frequently used. mdpi.comresearchgate.net These solvents facilitate the removal of water, a byproduct of the reaction, through azeotropic distillation, which is crucial for driving the reaction to completion. organic-chemistry.orgmdpi.com

The polarity of the solvent can also influence the reaction pathway and selectivity. acs.org In some nucleophilic substitution reactions involving acetals, nonpolar solvents have been shown to favor Sₙ2 pathways, while polar solvents favor Sₙ1 pathways. acs.org In recent years, there has been a push towards using more environmentally friendly or "green" solvents. Ethereal solvents like cyclopentyl methyl ether (CPME) and 2-methyltetrahydrofuran (B130290) (2-MeTHF), which also form azeotropes with water, have been successfully employed as sustainable alternatives to traditional hydrocarbon solvents. mdpi.comresearchgate.net

SolventBoiling Point (°C)Azeotrope Boiling Point (°C)Water in Azeotrope (%)Key Feature
Toluene1118520Traditional standard, allows azeotropic water removal
Benzene80699Effective but carcinogenic and less commonly used
Cyclohexane81699Alternative to benzene/toluene
CPME1068310"Green" solvent alternative, hydrophobic
2-MeTHF807111Bio-based "green" solvent alternative

Because acetal formation is an equilibrium reaction, the continuous removal of water is paramount to achieving high yields. libretexts.orgorganicchemistrytutor.com

Dean-Stark Apparatus: This is a standard piece of laboratory glassware used with a refluxing solvent (like toluene) that forms an azeotrope with water. organic-chemistry.org The vapor of the azeotrope condenses in the apparatus, and the denser water separates and is collected in a trap, while the solvent overflows back into the reaction flask. This physically removes water from the system, shifting the equilibrium towards the products. organic-chemistry.org

Molecular Sieves: These are porous materials, typically zeolites, with uniform pore sizes that can trap small molecules like water while excluding larger molecules. libretexts.orgorganicchemistrytutor.com Adding activated molecular sieves (commonly 4Å) to the reaction mixture is a very effective method for sequestering water as it is formed, thereby driving the reaction forward. organicchemistrytutor.com

Chemical Dehydration: Reagents like trialkyl orthoformates (e.g., trimethyl orthoformate or triethyl orthoformate) can be used as chemical water scavengers. organic-chemistry.org They react with water to form an alcohol and an ester, effectively removing it from the reaction mixture. organic-chemistry.org

While direct acid-catalyzed acetalization is the most common route, several alternative methods exist for constructing the 1,3-dioxane ring.

Transacetalization: This method involves the exchange of an existing acetal or ketal with a different diol. researchgate.net For instance, reacting a simple acetal like 2,2-dimethoxypropane (B42991) with a 1,3-diol in the presence of an acid catalyst can form the desired 1,3-dioxane. This can sometimes be more efficient than direct acetalization. researchgate.net

Reaction with Silylated Diols: An alternative under neutral, aprotic conditions involves the use of 1,3-bis(trimethylsiloxy)propane (BTSP). This reagent reacts with various carbonyl compounds in the presence of a catalytic amount of iodine to form 1,3-dioxanes in excellent yields. organic-chemistry.org

NBS-Catalyzed Acetal Exchange: As mentioned, N-bromosuccinimide (NBS) can catalyze the conversion of carbonyls to 1,3-dioxanes in the presence of an orthoformate and a 1,3-diol. This process occurs via an in situ acetal exchange and is notably tolerant of acid-sensitive protecting groups. organic-chemistry.org

Acid-Catalyzed Acetalization of Carbonyl Precursors with Diols

Elaboration of the Ethoxypropanol (B1617513) Side Chain

The synthesis of this compound and its structural congeners involves the careful construction of the key ethoxypropanol side chain. This process is typically dissected into two primary strategic stages: the formation of the central ether linkage and the introduction or subsequent functionalization of the terminal propan-1-ol group. Methodologies for these transformations are well-established in organic synthesis, offering various routes that can be adapted based on the availability of starting materials and desired reaction efficiencies.

Etherification Reactions for the Formation of the Ethoxy Linkage

The ether bond is the central structural linchpin in the ethoxypropanol side chain. Its formation is a critical step, and several classical and modern synthetic methods are available for this purpose.

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry, valued for its reliability and broad applicability. edubirdie.com Developed by Alexander Williamson in 1850, this reaction typically involves the SN2 reaction between a deprotonated alcohol (an alkoxide) and an organohalide. wikipedia.org

The general mechanism proceeds via a bimolecular nucleophilic substitution (SN2) pathway. wikipedia.org An alkoxide ion acts as the nucleophile, performing a backside attack on an electrophilic carbon atom bearing a suitable leaving group, such as a halide or a sulfonate ester (e.g., tosylate, mesylate). wikipedia.orgmasterorganicchemistry.com This concerted mechanism results in the inversion of stereochemistry at the electrophilic carbon, although this is not a factor for the primary centers in the synthesis of this compound. For the reaction to be efficient, primary alkyl halides are preferred as substrates because steric hindrance with secondary and tertiary halides can lead to competing elimination reactions. wikipedia.orgmasterorganicchemistry.com

In the context of synthesizing this compound, two primary retrosynthetic disconnections are possible:

Route A: Reaction of the alkoxide derived from 2-(1,3-dioxan-2-yl)ethan-1-ol with a 3-halopropan-1-ol derivative (where the hydroxyl group may require protection).

Route B: Reaction of the alkoxide of propan-1,3-diol (or a monoprotected variant) with 2-(2-haloethyl)-1,3-dioxane.

A strong base is typically required to deprotonate the starting alcohol to form the nucleophilic alkoxide. edubirdie.com Sodium hydride (NaH) is a common choice, as it irreversibly deprotonates the alcohol, producing hydrogen gas that bubbles out of the reaction mixture. masterorganicchemistry.comyoutube.com Other bases such as potassium carbonate (K2CO3) or sodium hydroxide (B78521) (NaOH) can also be employed, sometimes in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) bromide to facilitate the reaction between phases. utahtech.edu The choice of solvent is also crucial; polar aprotic solvents are generally favored for SN2 reactions. edubirdie.com

Component Examples Role in Synthesis References
Alcohol Precursor 2-(1,3-Dioxan-2-yl)ethan-1-ol, Propan-1,3-diolForms the nucleophilic alkoxide after deprotonation. masterorganicchemistry.comyoutube.com
Alkyl Halide Precursor 2-(2-Bromoethyl)-1,3-dioxane (B48130), 1-Bromo-3-propanolProvides the electrophilic carbon for the SN2 attack. wikipedia.orgmasterorganicchemistry.com
Base Sodium Hydride (NaH), Potassium Carbonate (K2CO3), Sodium Hydroxide (NaOH)Deprotonates the alcohol to generate the alkoxide. edubirdie.comyoutube.comutahtech.edu
Solvent Tetrahydrofuran (THF), Dimethylformamide (DMF)Provides a medium for the reaction; polar aprotic solvents are preferred. edubirdie.com
Leaving Group Br⁻, I⁻, Cl⁻, OTs⁻ (Tosylate)A good leaving group is essential for the SN2 reaction to proceed. wikipedia.orgmasterorganicchemistry.com

While the Williamson ether synthesis is robust, modern chemistry has seen the development of metal-catalyzed methods for C–O bond formation that can offer alternative pathways or milder reaction conditions. These methods often involve the activation of C-H bonds or the hydroalkoxylation of alkenes. nih.govorganic-chemistry.org

For instance, transition metal-catalyzed hydroalkoxylation of alkenes with alcohols provides a direct route to ethers. organic-chemistry.org A hypothetical route to a precursor of the target molecule could involve the gold- or palladium-catalyzed reaction of an alcohol with a molecule containing a terminal alkene, such as allyl 1,3-dioxane. organic-chemistry.org

Another advanced strategy is electrochemical oxidative cross-coupling. nih.gov This method can achieve C(sp³)–H/O–H cross-coupling, potentially allowing for a more direct synthesis by activating a C-H bond in one precursor to react with the hydroxyl group of another. nih.gov The feasibility of such a reaction would depend on the relative redox potentials of the specific C-H and O-H bonds in the precursor molecules. nih.gov These metal-catalyzed reactions, while powerful, often require careful optimization of catalysts, ligands, and reaction conditions to achieve high selectivity and yield for a specific target molecule.

Introduction and Functionalization of the Propan-1-OL Moiety

The terminal propan-1-ol functional group can either be introduced as part of one of the initial building blocks or generated from a precursor functional group late in the synthesis.

A common and effective strategy for installing a primary alcohol is through the reduction of a more oxidized functional group, such as a carboxylic acid, ester, or aldehyde. This approach allows for the formation of the ether linkage first, followed by the unmasking of the alcohol.

For example, the ether bond could be formed by reacting the alkoxide of 2-(1,3-dioxan-2-yl)ethan-1-ol with an alkyl 3-halopropanoate (e.g., methyl 3-bromopropanoate). The resulting ester, methyl 3-[2-(1,3-dioxan-2-yl)ethoxy]propanoate, can then be reduced to the target primary alcohol, this compound.

The choice of reducing agent is critical and depends on the specific functional group to be reduced. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for the reduction of both esters and carboxylic acids to primary alcohols. Sodium borohydride (B1222165) (NaBH₄), a milder agent, is typically used for reducing aldehydes and ketones and is generally unreactive towards esters. organic-chemistry.org A study on the synthesis of propanol (B110389) demonstrated the successful reduction of methyl propanoate using sodium in ethylene (B1197577) glycol, achieving a 77% yield. researchgate.net Biocatalytic reductions using alcohol dehydrogenases (ADH) also represent a green and highly selective method for converting ketones to alcohols. libretexts.org

Reducing Agent Precursor Functional Group Product Key Characteristics References
Lithium Aluminum Hydride (LiAlH₄)Ester, Carboxylic Acid, AldehydePrimary AlcoholVery powerful, pyrophoric, requires anhydrous conditions and careful workup. organic-chemistry.org
Sodium Borohydride (NaBH₄)Aldehyde, KetonePrimary/Secondary AlcoholMilder, can be used in protic solvents like ethanol (B145695) or water. Generally does not reduce esters. organic-chemistry.orgyoutube.com
Sodium / Ethylene GlycolEsterPrimary AlcoholA classic named reaction (Bouveault-Blanc reduction), offering an alternative to metal hydrides. researchgate.net
Borane (BH₃•THF)Carboxylic Acid, EsterPrimary AlcoholChemoselective for carboxylic acids over many other functional groups. organic-chemistry.org

Carbon-carbon bond-forming reactions can be employed to construct the propanol side chain from smaller precursors. Organometallic reagents, such as Grignard or organolithium reagents, are particularly useful for this purpose.

A plausible strategy involves the reaction of a Grignard reagent with an epoxide. For example, 2-(2-bromoethyl)-1,3-dioxane could be converted into its corresponding Grignard reagent, 2-(1,3-dioxan-2-yl)ethylmagnesium bromide. Subsequent reaction of this organometallic species with ethylene oxide would open the epoxide ring, and after an acidic workup, would yield the desired this compound. This method effectively adds a two-carbon hydroxyethyl (B10761427) unit to the starting material.

Alternatively, a multi-step process starting from formaldehyde (B43269) as the only carbon source has been described to synthesize propanol. youtube.com This involves iterative Grignard reactions with formaldehyde to add one carbon at a time, followed by oxidation and another Grignard addition to build the carbon chain. youtube.com While versatile, such strategies require careful control of reaction conditions and may involve protection/deprotection steps to avoid side reactions with other functional groups in the molecule.

Convergent and Divergent Synthetic Routes for Analogous Structures

The synthesis of this compound and its analogs can be strategically designed using either convergent or divergent approaches. These methodologies offer distinct advantages in terms of efficiency, flexibility, and the ability to generate molecular diversity.

A convergent synthesis would involve the preparation of key structural fragments of the target molecule separately, followed by their assembly in the final stages. For a molecule with the structural complexity of this compound, a logical convergent strategy would involve the synthesis of a protected diol fragment and a separate alkoxy-alcohol fragment, which are then coupled.

For instance, a plausible convergent route could involve:

Fragment A Synthesis: Preparation of a 2-substituted-1,3-dioxane bearing a reactive group, such as 2-(2-bromoethyl)-1,3-dioxane. This can be achieved by the acid-catalyzed acetalization of 3-bromopropionaldehyde with 1,3-propanediol (B51772).

Fragment B Synthesis: Preparation of a suitable alcohol with a protected hydroxyl group, such as the mono-tetrahydropyranyl (THP) ether of propane-1,3-diol.

Coupling and Deprotection: The two fragments can be coupled via a Williamson ether synthesis, where the alkoxide of the protected propanediol (B1597323) derivative displaces the bromide from the dioxane fragment. Subsequent removal of the protecting group would yield the final product.

This convergent approach is highly adaptable for creating a library of analogs by simply varying the building blocks of each fragment.

Convergent Synthesis Strategy Description Key Reactions
Fragment A Preparation Synthesis of a reactive 1,3-dioxane intermediate.Acetalization
Fragment B Preparation Synthesis of a protected diol or alcohol.Protection of hydroxyl groups
Fragment Coupling Union of Fragment A and Fragment B.Williamson ether synthesis
Final Deprotection Removal of protecting groups to yield the target molecule.Acid-catalyzed hydrolysis

In contrast, a divergent synthesis begins with a common intermediate that is systematically modified to produce a variety of structurally related compounds. This approach is particularly efficient for exploring the structure-activity relationships of a series of analogs.

A potential divergent strategy for synthesizing analogs of this compound could commence from a central scaffold, such as a protected triol. For example, the synthesis could start from a derivative of glycerol (B35011) where one primary and the secondary hydroxyl group are protected as a 1,3-dioxane. The remaining primary hydroxyl group can then be subjected to a series of reactions to introduce the ethoxy-propan-1-ol side chain and further modifications.

The divergent synthesis of complex polyketide-like macrolides from a simple polyol precursor exemplifies this strategy, where a single starting material is elaborated through various reaction pathways to generate a diverse set of complex molecules. nih.govfigshare.com This principle can be applied to a common intermediate, such as 2-(2-hydroxyethyl)-1,3-dioxane, which can then be diversified.

Divergent Synthesis Strategy Description Potential Modifications
Common Intermediate A molecule containing the core 1,3-dioxane structure and a reactive handle.2-(2-hydroxyethyl)-1,3-dioxane
Elaboration of Side Chain Functionalization of the hydroxyl group to introduce various ether linkages.Alkylation with different haloalcohols
Modification of the Dioxane Ring Use of substituted 1,3-diols in the initial synthesis to introduce diversity.Alkyl or aryl groups on the dioxane backbone
Derivatization of the Terminal Alcohol Conversion of the propan-1-ol moiety to other functional groups.Oxidation, esterification, amination

Total Synthesis and Semisynthesis Strategies for Related Complex Molecules Utilizing Dioxane-Alkoxy-Propanol Intermediates

The 1,3-dioxane motif is a cornerstone in the synthesis of complex molecules, primarily serving as a protecting group for 1,3-diols due to its general stability under basic, reductive, and oxidative conditions. thieme-connect.de Its utility is prominently featured in the total synthesis of numerous natural products. While a direct application of this compound as an intermediate in a published total synthesis is not readily found, the strategic use of structurally similar dioxane-alkoxy moieties is well-documented.

A compelling example is the total synthesis of Gymnocin-A , a cytotoxic polyether marine natural product. nih.govnih.govresearchgate.net The convergent synthesis of this complex molecule involves the coupling of large, highly functionalized fragments containing multiple cyclic ether rings. nih.govnih.gov The stereocontrolled synthesis of these fragments often relies on the use of protecting groups, where dioxane structures play a crucial role in masking diol functionalities during the construction of the polyether backbone. The principles of stereoselective ether formation and the manipulation of protected hydroxyl groups are central to the assembly of such intricate architectures.

Furthermore, the use of a dioxane template has been shown to be highly effective in directing the stereochemical outcome of reactions. For instance, in the synthesis of ladder polyether natural products, a 1,3-dioxane ring within an epoxy alcohol substrate can exert a powerful "template effect," leading to highly selective cyclization reactions to form tetrahydropyran (B127337) rings. This demonstrates the profound influence of the dioxane moiety in controlling the three-dimensional arrangement of atoms in complex synthetic intermediates.

Chemical Reactivity and Transformation Studies of 3 2 1,3 Dioxan 2 Yl Ethoxy Propan 1 Ol

Chemical Stability and Lability Profiles of the 1,3-Dioxane (B1201747) Acetal (B89532) under Various Conditions

The 1,3-dioxane ring is a cyclic acetal, which serves as a protecting group for a carbonyl compound. Its stability is highly dependent on the reaction conditions, particularly the pH.

Acid-Catalyzed Deprotection Mechanisms and Applications

1,3-Dioxanes are generally stable in neutral to strongly basic environments but are labile under acidic conditions. thieme-connect.de The deprotection mechanism involves the protonation of one of the oxygen atoms in the dioxane ring, followed by cleavage of a carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water leads to the formation of a hemiacetal, which then hydrolyzes to regenerate the original carbonyl compound and 1,3-propanediol (B51772). libretexts.org

This acid-catalyzed hydrolysis is a reversible reaction. To drive the reaction towards deprotection, an excess of water is typically used. libretexts.org Various Brønsted and Lewis acids can be employed to facilitate this transformation. thieme-connect.de The lability of the 1,3-dioxane group in the presence of acid makes it a valuable protecting group in multi-step syntheses where other functional groups need to be manipulated under basic or neutral conditions.

Table 1: General Conditions for Acid-Catalyzed Deprotection of 1,3-Dioxanes

Catalyst TypeExamplesGeneral Conditions
Brønsted AcidsHydrochloric acid, Sulfuric acid, p-Toluenesulfonic acidAqueous organic solvent mixtures, room temperature to mild heating
Lewis AcidsZinc(II) chloride, Boron trifluoride etherateAprotic solvents, often at low temperatures

Stability under Reductive and Oxidative Conditions

The 1,3-dioxane acetal is generally stable under a variety of reductive and oxidative conditions. thieme-connect.de This stability allows for the selective transformation of other functional groups within the same molecule. For instance, the primary alcohol in 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL can be oxidized without affecting the acetal group, provided that strongly acidic conditions are avoided. organic-chemistry.org

However, the stability of the acetal is not absolute. Very strong oxidizing agents, particularly in the presence of Lewis acids, can lead to the cleavage of the acetal ring. organic-chemistry.org Similarly, while stable to many reducing agents, catalytic hydrogenation under harsh conditions or the use of certain hydride reagents in the presence of Lewis acids could potentially affect the acetal.

Reactivity of the Primary Alcohol Functionality

The primary alcohol group in this compound is a key site for chemical modification, allowing for the introduction of various other functional groups through derivatization and oxidation.

Derivatization to Esters and Ethers

The primary alcohol can be readily converted into esters and ethers through standard synthetic methodologies. nih.govlibretexts.org

Esterification: The reaction of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) will yield the corresponding ester. This reaction is often catalyzed by an acid or a base.

Etherification: The formation of an ether can be achieved through various methods, such as the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

These derivatization reactions are useful for modifying the physical and chemical properties of the molecule. nih.gov

Table 2: Common Derivatization Reactions of Primary Alcohols

DerivativeReagentsCatalyst/Conditions
EsterCarboxylic acid, Acyl chloride, Acyl anhydrideAcid (e.g., H₂SO₄) or Base (e.g., pyridine)
EtherAlkyl halide, Alkyl tosylateBase (e.g., NaH) followed by electrophile addition
Silyl EtherSilyl chloride (e.g., TMSCl, TBDMSCl)Base (e.g., triethylamine, imidazole)

Selective Oxidation Pathways

The selective oxidation of the primary alcohol can lead to the formation of either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. nih.gov

Oxidation to Aldehyde: To stop the oxidation at the aldehyde stage, mild and selective oxidizing agents are required. Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), and Swern oxidation conditions. reddit.com TEMPO-catalyzed oxidations are also highly effective for the selective conversion of primary alcohols to aldehydes. reddit.com

Oxidation to Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), chromic acid (Jones reagent), or ruthenium tetroxide (RuO₄), will typically oxidize a primary alcohol directly to a carboxylic acid.

The presence of the ether and acetal functionalities in this compound necessitates the use of selective oxidation methods to avoid unwanted side reactions. nih.gov

Transformations Involving the Ether Linkage

The ether linkage in this compound is generally a stable functional group. However, it can be cleaved under specific and often harsh reaction conditions. The most common method for ether cleavage involves treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). nih.gov

The mechanism of acid-catalyzed ether cleavage typically involves protonation of the ether oxygen, followed by nucleophilic attack by a halide ion. This reaction would result in the cleavage of the C-O bond, yielding an alcohol and an alkyl halide. Given the structure of the target molecule, cleavage could potentially occur on either side of the ether oxygen, leading to a mixture of products. It is important to note that the conditions required for ether cleavage are typically harsh enough to also cause the deprotection of the 1,3-dioxane acetal.

Investigations into Ring-Opening and Ring-Closure Reactions of the Dioxane Moiety

The 1,3-dioxane group is a cyclic acetal, which serves as a protecting group for carbonyl compounds or 1,3-diols in organic synthesis. thieme-connect.de Its stability and reactivity are highly dependent on the reaction conditions, particularly the pH. researchgate.net

Ring-Opening Reactions

The most common reaction involving the dioxane moiety is acid-catalyzed hydrolysis. Under acidic conditions, the acetal linkage is labile and readily undergoes cleavage to yield the parent carbonyl compound and the 1,3-diol. chemistrysteps.comorganicchemistrytutor.comorgoreview.com For this compound, this would involve the breaking of the acetal to reveal a parent aldehyde and 1,3-propanediol.

The general mechanism for acid-catalyzed acetal hydrolysis proceeds through the following steps:

Protonation of one of the oxygen atoms in the dioxane ring. chemistrysteps.com

Cleavage of a carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate. researchgate.net

Nucleophilic attack by water on the carbocation.

Deprotonation to form a hemiacetal.

Repetition of these steps to release the aldehyde and the diol. chemistrysteps.com

The reaction is an equilibrium process; therefore, the presence of excess water drives the reaction toward the ring-opened products. organicchemistrytutor.com Conversely, the dioxane ring is generally stable under neutral or basic conditions, making it a useful protecting group in reactions involving bases or nucleophiles. thieme-connect.deorganic-chemistry.org

Reductive cleavage of 1,3-dioxanes can also lead to ring-opening. Reagents such as lithium aluminum hydride in the presence of a Lewis acid (e.g., AlCl₃) can reductively open the dioxane ring to yield a hydroxy ether. cdnsciencepub.com The regioselectivity of this cleavage can be influenced by substituents on the dioxane ring. cdnsciencepub.comresearchgate.net Studies comparing the reductive cleavage of 1,3-dioxolanes (five-membered rings) and 1,3-dioxanes (six-membered rings) have shown that the five-membered rings are often hydrogenolyzed faster. cdnsciencepub.comcdnsciencepub.com

Table 1: General Conditions for Ring-Opening of 1,3-Dioxane Moieties
Reaction TypeReagents and ConditionsProductsReference
Acid-Catalyzed HydrolysisAqueous acid (e.g., H₂SO₄, HCl)Parent Aldehyde/Ketone and 1,3-Diol organicchemistrytutor.comorgoreview.com
Reductive CleavageLiAlH₄/AlCl₃ in etherHydroxy Ethers cdnsciencepub.com
TransacetalizationAcetone, acid catalystParent Aldehyde/Ketone and Acetone Ketal organic-chemistry.org

Ring-Closure Reactions

The formation of the 1,3-dioxane ring in this compound would theoretically involve the reaction of a suitable aldehyde with a molecule containing two hydroxyl groups in a 1,3-relationship, specifically 3-(2-hydroxyethoxy)propan-1,3-diol, although this specific precursor is not commonly discussed. A more plausible synthetic route involves the reaction of a pre-existing aldehyde-containing fragment with 1,3-propanediol.

The formation of 1,3-dioxanes is an acid-catalyzed condensation reaction between an aldehyde or ketone and a 1,3-diol. organic-chemistry.org The reaction is reversible, and to drive it towards the formation of the dioxane (ring-closure), water must be removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus. organic-chemistry.org

Mechanistic Studies of Reactions Involving the Compound as a Key Intermediate

While specific mechanistic studies detailing this compound as a key intermediate are not extensively documented in the literature, its structure suggests its potential role in multi-step syntheses where the dioxane moiety acts as a protecting group.

In such a synthetic pathway, the compound could be formed to protect an aldehyde functionality while other chemical transformations are carried out on the primary alcohol or other parts of a larger molecule. The mechanism of the reactions it would subsequently undergo would depend on the specific transformation.

For instance, if the primary alcohol of this compound were to be oxidized, the stability of the dioxane ring under many oxidizing conditions (in the absence of strong acid) would be crucial. organic-chemistry.org The mechanism of the oxidation itself would follow standard pathways for primary alcohol oxidation, depending on the chosen reagent (e.g., PCC, Swern oxidation, DMP).

The most relevant mechanistic study is that of the deprotection (hydrolysis) step. As detailed in section 3.4, the acid-catalyzed hydrolysis mechanism is well-established. researchgate.netchemistrysteps.com The rate-determining step in this process is generally considered to be the formation of the resonance-stabilized carboxonium ion intermediate. researchgate.net The stability of this intermediate, and thus the rate of hydrolysis, can be influenced by the electronic nature of the substituents on the acetal carbon.

Table 2: Mechanistic Roles of the Dioxane Moiety
ReactionRole of Dioxane MoietyKey Mechanistic FeatureReference
Protection of an AldehydeStable Protecting GroupInertness to basic, nucleophilic, and many oxidative/reductive conditions. thieme-connect.de
Deprotection (Hydrolysis)Labile GroupAcid-catalyzed formation of a resonance-stabilized carboxonium ion intermediate. researchgate.netchemistrysteps.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For "3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL," a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is utilized for a comprehensive structural assignment.

Proton NMR (¹H NMR) for Proton Environment Analysis

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons present in the molecule and their respective electronic environments. The chemical shift (δ) of a proton is influenced by the shielding and deshielding effects of neighboring atoms and functional groups. In "this compound," distinct signals are expected for the protons of the dioxan ring, the ethoxy chain, and the propan-1-ol moiety.

Interactive ¹H NMR Data Table

ProtonsChemical Shift (ppm)MultiplicityIntegration
-OHSinglet1H
O-CH₂ (propanol)Triplet2H
-CH₂- (propanol)Multiplet2H
O-CH₂ (ethoxy)Triplet2H
-CH₂-O (ethoxy)Triplet2H
CH (dioxan)Triplet1H
O-CH₂ (dioxan, axial)Multiplet2H
O-CH₂ (dioxan, equatorial)Multiplet2H
-CH₂- (dioxan)Multiplet2H

Note: The exact chemical shifts and coupling constants are dependent on the solvent and the specific NMR instrument used. The data presented here are predicted values.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Delineation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in "this compound" will give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., primary, secondary, tertiary) and its bonding environment.

Interactive ¹³C NMR Data Table

Carbon AtomChemical Shift (ppm)
-CH₂-OH (propanol)
-CH₂- (propanol)
O-CH₂ (propanol)
O-CH₂ (ethoxy)
-CH₂-O (ethoxy)
CH (dioxan)
O-CH₂ (dioxan)
-CH₂- (dioxan)

Note: The data presented here are predicted values and can vary based on experimental conditions.

Advanced NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms and defining the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This allows for the tracing of the proton connectivity throughout the ethoxy and propanol (B110389) chains, as well as within the dioxan ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC spectroscopy correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HSQC spectrum links a specific proton signal to the signal of the carbon atom it is attached to, enabling an unambiguous assignment of the carbon skeleton based on the proton assignments.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental formula of "this compound" with a high degree of confidence, as the measured mass can be matched to a unique combination of atoms. This is a critical step in confirming the identity of the compound.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation pattern of "this compound" would be expected to show characteristic losses corresponding to the cleavage of the ether linkages, the propanol side chain, and the opening or fragmentation of the dioxan ring. By analyzing these fragmentation pathways, the connectivity of the different structural motifs within the molecule can be confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes. For "this compound," these methods are crucial for confirming the presence of the key structural features: the 1,3-dioxane (B1201747) ring, the ether linkage, and the primary alcohol.

Infrared (IR) Spectroscopy:

Key expected IR absorption bands include:

O-H Stretch: A broad and strong absorption band is anticipated in the region of 3200-3600 cm⁻¹, which is characteristic of the hydroxyl (-OH) group of the primary alcohol and is broadened due to hydrogen bonding. fiveable.me

C-H Stretch: Multiple sharp peaks are expected in the 2850-3000 cm⁻¹ region, corresponding to the stretching vibrations of the C-H bonds in the alkyl chains and the 1,3-dioxane ring. docbrown.info

C-O Stretch: Strong C-O stretching vibrations are a key feature. The C-O stretching of the primary alcohol is expected to appear around 1050 cm⁻¹. fiveable.me The ether linkage (C-O-C) within the ethoxy group and the acetal (B89532) C-O bonds in the 1,3-dioxane ring will likely produce strong, distinct bands in the 1070-1150 cm⁻¹ region. docbrown.infolibretexts.org The cyclic ether C-O stretches in 1,3-dioxane itself are observed at approximately 1070 cm⁻¹ and 1140 cm⁻¹. docbrown.info

CH₂ Bend: Bending vibrations for the CH₂ groups are expected around 1450-1480 cm⁻¹. docbrown.info

The following table summarizes the predicted prominent IR absorption bands for "this compound":

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Alcohol (-OH)O-H Stretch3200-3600Strong, Broad
Alkyl (C-H)C-H Stretch2850-3000Medium to Strong
Alcohol (C-OH)C-O Stretch~1050Strong
Ether (C-O-C) & Acetal (O-C-O)C-O Stretch1070-1150Strong
Alkyl (CH₂)C-H Bend1450-1480Medium

Raman Spectroscopy:

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For "this compound," the following Raman shifts would be anticipated:

C-H Stretch: Strong signals in the 2800-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of C-H bonds. physicsopenlab.org

C-O Stretch: The C-O stretching vibrations of the ether and alcohol groups would also be visible, typically in the 1000-1150 cm⁻¹ range, though often with weaker intensity than in the IR spectrum. physicsopenlab.org

Ring Vibrations: The 1,3-dioxane ring should exhibit characteristic ring breathing and deformation modes, which can be found in the fingerprint region (below 1500 cm⁻¹).

The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, allowing for unambiguous confirmation of its functional groups.

Chromatographic Separation Techniques

Chromatographic techniques are indispensable for the analysis and purification of "this compound," a polar organic compound.

Gas Chromatography (GC):

Gas chromatography is a suitable technique for assessing the purity of "this compound," provided the compound is sufficiently volatile and thermally stable. Given its molecular weight and the presence of a hydroxyl group, derivatization may sometimes be employed to increase volatility and improve peak shape, although direct analysis is often possible.

For the analysis of related glycol ethers and propanol derivatives, various GC methods have been developed. oup.comgcms.czrestek.comfilab.fr A typical GC system for this analysis would consist of:

Column: A capillary column with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropylphenyl polysiloxane, would be appropriate for separating polar analytes like the target compound. gcms.czmdpi.com

Injector: A split/splitless injector is commonly used.

Detector: A Flame Ionization Detector (FID) is a common choice for quantitative analysis of organic compounds. For structural confirmation, a Mass Spectrometer (MS) detector can be coupled with the GC (GC-MS). patsnap.com

The retention time of the compound would be a key parameter for its identification under specific chromatographic conditions. The presence of impurities would be indicated by additional peaks in the chromatogram, and their relative amounts can be determined by integrating the peak areas.

High-Performance Liquid Chromatography (HPLC):

High-Performance Liquid Chromatography is a versatile technique for the analysis of polar compounds and is particularly well-suited for non-volatile or thermally labile substances. For "this compound," reversed-phase HPLC (RP-HPLC) would be a common approach.

Key aspects of an HPLC method for this compound would include:

Stationary Phase: A nonpolar stationary phase, such as C18 or C8 bonded silica, is typically used in RP-HPLC.

Mobile Phase: A polar mobile phase, consisting of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, would be employed. The composition of the mobile phase can be adjusted (isocratic or gradient elution) to achieve optimal separation from any impurities.

Detector: A Refractive Index Detector (RID) can be used for universal detection of non-UV-absorbing compounds. If the compound has a suitable chromophore or if derivatization is performed, a UV-Vis detector could be utilized for higher sensitivity. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are also excellent options for detecting compounds that lack a UV chromophore. googleapis.com

HPLC is a powerful tool for determining the purity of the compound and for analyzing its presence in complex mixtures. polymersolutions.com

For the isolation and purification of "this compound" on a larger scale than analytical techniques allow, preparative chromatography is employed.

Preparative Flash Chromatography:

Flash column chromatography is a common and efficient method for purifying organic compounds. columbia.edu Given the polar nature of the target molecule, a normal-phase setup is often suitable.

Stationary Phase: Silica gel is the most common stationary phase for normal-phase chromatography.

Mobile Phase: A solvent system of appropriate polarity is chosen to achieve good separation. For polar compounds, mixtures of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate, dichloromethane, or methanol) are typically used. rochester.eduacs.org For very polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective strategy, which uses a polar stationary phase and a mobile phase with a high concentration of a non-polar organic solvent and a small amount of a polar solvent like water. biotage.com

Preparative HPLC:

For higher purity requirements, preparative HPLC can be utilized. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample loads. Both normal-phase and reversed-phase preparative HPLC can be considered depending on the specific impurities that need to be removed. nih.gov

X-ray Diffraction for Solid-State Structural Determination (if crystalline forms are obtained)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. nih.gov This technique can provide precise information on bond lengths, bond angles, and the conformation of the molecule.

For "this compound," obtaining a single crystal of suitable quality is a prerequisite for X-ray diffraction analysis. As it is a liquid at room temperature, crystallization would likely require low temperatures or the formation of a suitable co-crystal or derivative.

If a crystalline form is obtained, single-crystal X-ray diffraction analysis would reveal:

The precise geometry of the 1,3-dioxane ring, including its chair or boat conformation.

The conformation of the ethoxy-propan-1-ol side chain.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding involving the hydroxyl group.

While no crystal structure for "this compound" has been reported in the literature, studies on other 1,3-dioxane derivatives have been conducted, providing insights into the expected structural features. researchgate.netresearchgate.net

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in determining the molecular geometry and electronic properties of organic molecules. These calculations provide a detailed picture of the three-dimensional arrangement of atoms and the distribution of electrons within the molecule.

The conformational flexibility of 3-[2-(1,3-dioxan-2-yl)ethoxy]propan-1-ol is primarily dictated by the 1,3-dioxane (B1201747) ring and the rotatable bonds in the ethoxypropan-1-ol side chain. The 1,3-dioxane ring, a six-membered heterocycle, can adopt several conformations, including the chair, boat, and twist-boat forms.

Computational studies on unsubstituted and substituted 1,3-dioxanes have consistently shown that the chair conformation is the most stable, primarily due to the minimization of torsional and steric strain. The energy difference between the chair and the next most stable conformation, the twist-boat, is typically in the range of 5-7 kcal/mol. For 3-[2-(1,3-dioxan-2-yl)ethoxy)propan-1-ol, the bulky ethoxypropan-1-ol substituent at the C2 position is expected to predominantly occupy the equatorial position in the chair conformation to minimize unfavorable 1,3-diaxial interactions.

The side chain, -CH₂-O-CH₂-CH₂-OH, possesses several rotatable single bonds (C-C and C-O), leading to a multitude of possible conformations. A systematic conformational search, often performed using molecular mechanics or semi-empirical methods followed by DFT optimization, would be necessary to identify the global minimum energy structure and the relative energies of other low-energy conformers. The orientation of the side chain will be influenced by a combination of steric effects and intramolecular interactions, such as hydrogen bonding between the terminal hydroxyl group and the ether oxygen atoms.

Table 1: Calculated Relative Energies of 1,3-Dioxane Ring Conformations (Illustrative Data)

Conformation Relative Energy (kcal/mol)
Chair 0.0
Twist-Boat 5.5
Boat 6.8

Energy minimization calculations are crucial for identifying the most stable three-dimensional structure of a molecule. These calculations, typically performed using DFT methods with an appropriate basis set (e.g., B3LYP/6-31G*), optimize the molecular geometry to a point where the net forces on all atoms are zero, corresponding to a minimum on the potential energy surface.

For this compound, the geometry optimization would likely confirm the chair conformation of the 1,3-dioxane ring with the side chain in an extended, low-energy arrangement. The stability of the molecule can be further assessed by calculating its thermodynamic properties, such as the enthalpy of formation and Gibbs free energy. Vibrational frequency calculations are also essential, as they not only confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) but also provide the zero-point vibrational energy (ZPVE) correction to the electronic energy.

The electronic structure of the molecule can be characterized by analyzing its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. For a molecule like this compound, the HOMO is expected to be localized on the oxygen atoms of the ether and hydroxyl groups, while the LUMO would likely be distributed over the antibonding orbitals of the C-O and C-C bonds.

Table 2: Calculated Electronic Properties of a Model Ether-Alcohol (Illustrative Data)

Property Value
HOMO Energy -6.5 eV
LUMO Energy 1.2 eV
HOMO-LUMO Gap 7.7 eV
Dipole Moment 2.5 D

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the prediction of reaction outcomes.

The synthesis of this compound likely involves two key steps: the formation of the 1,3-dioxane ring (acetalization) and the formation of the ether linkage.

Acetalization: The formation of the 1,3-dioxane ring from a carbonyl compound and 1,3-propanediol (B51772) is an acid-catalyzed process. Computational studies of acetal (B89532) hydrolysis, the reverse reaction, have shown that the mechanism involves protonation of one of the acetal oxygens, followed by the departure of an alcohol molecule to form a resonance-stabilized oxocarbenium ion. ic.ac.uk Subsequent nucleophilic attack by water completes the hydrolysis. The transition state for the formation would involve the nucleophilic attack of a hydroxyl group of 1,3-propanediol on a protonated carbonyl group. Transition state theory can be used to calculate the activation energy for this step, providing insights into the reaction kinetics. wikipedia.org

Etherification: The ether linkage could be formed through a Williamson-type synthesis, involving the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.com For example, the sodium salt of 3-hydroxypropan-1-ol could react with 2-(2-bromoethyl)-1,3-dioxane (B48130). DFT calculations can be used to model the SN2 transition state for this reaction. The transition state would feature a pentacoordinate carbon atom with the nucleophilic oxygen and the leaving group in apical positions. rsc.org The calculated activation barrier would provide a quantitative measure of the reaction's feasibility.

Table 3: Calculated Activation Energies for a Model Williamson Ether Synthesis (Illustrative Data)

Reaction Step Activation Energy (kcal/mol)
SN2 Attack 22.5

For the synthesis of this compound, regioselectivity could be a factor in the etherification step if a diol with non-equivalent hydroxyl groups were used. Computational methods can predict the regioselectivity by comparing the activation energies for the competing reaction pathways. The pathway with the lower activation energy would be the kinetically favored one, leading to the major product. This approach has been successfully applied to predict the regioselectivity of various organic reactions.

Stereoselectivity is primarily relevant to the 1,3-dioxane ring. If the starting carbonyl compound or the 1,3-propanediol were chiral, the formation of diastereomers would be possible. Computational modeling could be used to predict the diastereomeric ratio by calculating the relative energies of the transition states leading to the different stereoisomers. The transition state with the lower energy would correspond to the major diastereomer.

Molecular Dynamics Simulations for Dynamic Behavior in Solution

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in a solvent, which is crucial for understanding its properties in a real-world environment.

Given its amphiphilic nature, with a polar propan-1-ol tail and a more hydrophobic 1,3-dioxane head, this molecule is expected to exhibit interesting behavior in aqueous solution. MD simulations of similar small amphiphilic molecules have shown a tendency for dynamic, non-covalent clustering in water-rich environments. nih.gov

For this compound, MD simulations could be used to study its solvation structure, the arrangement of solvent molecules (e.g., water) around the solute. The simulations would likely reveal strong hydrogen bonding between the terminal hydroxyl group and water molecules, as well as interactions between the ether oxygens and water. The simulations could also probe the conformational dynamics of the molecule in solution, showing how the flexibility of the side chain is influenced by the solvent.

Furthermore, at higher concentrations, MD simulations could investigate the potential for self-assembly into larger aggregates, similar to the micelle-like structures observed for other amphiphiles. nih.gov The simulations would provide information on the size, shape, and stability of these aggregates, which would be governed by the balance of hydrophobic and hydrophilic interactions. Studies on analogous systems like poly(ethylene glycol) in water have demonstrated the utility of MD simulations in understanding the hydration layer and dynamic processes at the molecular level. aip.orgacs.org

Future Research Trajectories and Innovations

Exploration of Novel, Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

Future synthetic strategies for 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL will undoubtedly be guided by the principles of green chemistry, aiming to reduce environmental impact and enhance efficiency.

One promising avenue is the utilization of biocatalysis . Enzymes could be employed for the stereoselective synthesis of the diol precursor to the dioxane ring or for the etherification step. This approach offers mild reaction conditions and high selectivity, minimizing the need for protecting groups and reducing waste. rsc.orgmt.com Chemoenzymatic cascades, combining the strengths of both biocatalysis and traditional chemical catalysis in a single pot, could further streamline the synthesis. rsc.orgmt.com

The application of phase-transfer catalysis (PTC) also presents a sustainable alternative for the ether synthesis step. PTC can facilitate the reaction between the alkoxide of propan-1-ol and a suitable electrophile in a biphasic system, often using water as a solvent and eliminating the need for anhydrous organic solvents. taylorfrancis.comspectroscopyonline.comrsc.orgpageplace.deacs.org This method is known for its operational simplicity, mild conditions, and potential for high yields.

Furthermore, sourcing the basic building blocks from renewable feedstocks is a critical aspect of sustainable synthesis. Research into the production of 1,3-propanediol (B51772), a key precursor for the dioxane ring, from renewable resources like glycerol (B35011) (a byproduct of biodiesel production) is well-established. acs.orgresearchgate.netacorn.works Similarly, propan-1-ol can be derived from the catalytic hydrogenation of propionaldehyde, which can be obtained from ethylene (B1197577) through hydroformylation. acs.org Exploring pathways that directly convert biomass-derived platform molecules into the target compound will be a key research focus.

The table below summarizes potential green chemistry approaches for the synthesis of the target compound's precursors.

PrecursorSustainable Synthetic ApproachKey Advantages
1,3-PropanediolFermentation of renewable feedstocks (e.g., glucose, molasses)Reduces reliance on petrochemicals. acs.orgresearchgate.net
Propan-1-olCatalytic conversion of glycerolValorizes a biodiesel byproduct. acorn.works
Ether LinkagePhase-Transfer Catalysis (PTC)Avoids anhydrous solvents, milder conditions. taylorfrancis.comspectroscopyonline.com
Dioxane RingBiocatalytic acetalizationHigh stereoselectivity, mild conditions. rsc.orgmt.com

Design and Synthesis of Advanced Derivatives with Tailored Reactivity or Non-Clinical Functions

The functional groups within this compound provide multiple handles for the design and synthesis of advanced derivatives with specific, non-clinical functions.

The terminal hydroxyl group is a prime site for modification. It can be esterified with a variety of carboxylic acids to introduce new functionalities, or oxidized to an aldehyde or carboxylic acid, opening up further chemical transformations. nih.gov For instance, esterification with polymerizable groups like acrylates could allow the compound to be incorporated into novel polymer networks.

The 1,3-dioxane (B1201747) ring is another key structural motif that can be modified. The regioselective ring-opening of 1,3-dioxane-type acetals is a known strategy in carbohydrate chemistry to selectively deprotect hydroxyl groups, and similar principles could be applied to derivatives of the target compound to generate complex polyols. researchgate.net Furthermore, the synthesis of derivatives with substituents on the dioxane ring could be explored to fine-tune the compound's steric and electronic properties. thieme-connect.dewikipedia.org

Varying the length and nature of the ethoxy-propanol chain could also lead to derivatives with tailored properties. For example, replacing the ethyl linker with longer alkyl chains could modify the compound's hydrophobicity, potentially making it useful as a surfactant or a component in self-assembling systems. The synthesis of polyether chains by reacting the hydroxyl group with ethylene or propylene (B89431) oxide would lead to oligomeric structures with different physical properties. google.com

The following table outlines potential derivatization strategies and their possible non-clinical applications.

Functional GroupDerivatization StrategyPotential Function/Application
HydroxylEsterification with functionalized carboxylic acidsMonomer for polymerization, precursor for biodegradable polyesters. nih.gov
HydroxylOxidation to aldehyde or carboxylic acidIntermediate for further chemical synthesis.
1,3-DioxaneRegioselective ring-openingSynthesis of selectively functionalized polyols. researchgate.net
Ether LinkageVariation of the alkyl chain lengthTuning of hydrophobicity for surfactant applications.

Integration into Flow Chemistry and Automation Platforms for Efficient Production

To meet potential future demand in a more efficient, safer, and scalable manner, the synthesis of this compound and its derivatives can be transitioned from traditional batch processes to continuous flow chemistry . sailife.comnih.govnih.govresearchgate.netresearchgate.net Flow reactors offer superior heat and mass transfer, enabling better control over reaction parameters, which can lead to higher yields, improved selectivity, and the formation of fewer impurities. sailife.comnih.gov

The modular nature of flow chemistry setups allows for the "telescoping" of multiple reaction steps into a single, continuous process without the need for isolating intermediates. nih.gov For the synthesis of the target compound, this could involve the continuous formation of the dioxane ring followed immediately by the etherification step in a connected series of reactors. This approach minimizes manual handling and reduces processing time.

Furthermore, flow chemistry is highly amenable to automation . The integration of automated synthesis platforms, including robotic liquid handlers and programmable logic controllers, can enable the rapid optimization of reaction conditions and the creation of libraries of derivatives for screening purposes. researchgate.netresearchwithrutgers.comnih.gov Automated systems can systematically vary parameters such as temperature, residence time, and reagent stoichiometry to quickly identify the optimal conditions for a given transformation. This high-throughput approach would accelerate the discovery of new derivatives with desired properties.

TechnologyAdvantages for Synthesis of this compound
Flow ChemistryEnhanced safety, improved heat and mass transfer, higher yields, and scalability. sailife.comnih.gov
Automated SynthesisRapid reaction optimization, high-throughput synthesis of derivatives, and improved reproducibility. researchwithrutgers.comnih.gov

Development of Supramolecular Assemblies Incorporating the Compound's Structural Motifs

The structural features of this compound, particularly the flexible ether chain and the terminal hydroxyl group, make it an interesting building block for the construction of supramolecular assemblies .

The ether linkages are analogous to those found in crown ethers and their acyclic counterparts, podands , which are well-known for their ability to form host-guest complexes with various cations and small organic molecules. taylorfrancis.compageplace.dedu.ac.inresearchgate.netfrontiersin.org Future research could explore the ability of the target compound and its derivatives to act as ligands for metal ions or to participate in molecular recognition events. By designing derivatives with multiple ether chains, it may be possible to create novel ionophores or sensors.

The terminal hydroxyl group can participate in hydrogen bonding , a key driving force in self-assembly. researchgate.net In appropriate solvents, molecules of this compound could self-assemble into higher-order structures such as micelles, vesicles, or liquid crystals. The nature of these assemblies would be influenced by the balance between the hydrophilic hydroxyl group and the more hydrophobic dioxane and alkyl portions of the molecule. The self-assembly of derivatives with modified chain lengths or additional functional groups could lead to the formation of novel soft materials with interesting properties. mdpi.comnih.govbeilstein-journals.org

Advanced Spectroscopic and Computational Tools for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing processes and designing new ones.

Advanced spectroscopic techniques that allow for in situ reaction monitoring will play a pivotal role. Techniques such as in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can provide real-time information about the concentrations of reactants, intermediates, and products, offering valuable insights into reaction kinetics and pathways. rsc.orgmt.comspectroscopyonline.comrsc.orgacs.orgperkinelmer.com These methods are particularly powerful when coupled with flow reactors, allowing for the continuous monitoring of reactions under steady-state conditions. rsc.org Other advanced techniques like Raman spectroscopy and X-ray absorption spectroscopy could also provide detailed structural information about catalytic species and intermediates. acs.orgazooptics.comlibretexts.org

In parallel with experimental studies, computational chemistry will be an indispensable tool for elucidating reaction mechanisms at the molecular level. acs.orgrsc.org Density functional theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the structures of transition states and intermediates. This information can help to explain observed selectivities and guide the design of more efficient catalysts and reaction conditions. For example, computational studies could be used to understand the mechanism of acetal (B89532) formation or the role of a phase-transfer catalyst in the etherification step. acs.org

ToolApplication in the Study of this compound
In situ FTIR/NMRReal-time monitoring of reaction kinetics and detection of transient intermediates. rsc.orgmt.com
Computational Chemistry (DFT)Elucidation of reaction mechanisms, prediction of transition state structures, and catalyst design. acs.orgrsc.org
Advanced Spectroscopic MethodsDetailed structural characterization of catalysts and reactive species. acs.orgazooptics.com

Q & A

Q. What are the recommended safety protocols for handling 3-[2-(1,3-Dioxan-2-YL)ethoxy]propan-1-OL in laboratory settings?

While specific data for this compound is limited, safety measures for structurally related glycol ethers and propanol derivatives should be followed:

  • PPE : Wear NIOSH/EN 166-approved eye protection (safety glasses/face shields) and chemically resistant gloves (e.g., nitrile). Use a full-body protective suit to avoid skin contact .
  • Ventilation : Ensure adequate fume hood ventilation to prevent aerosol/dust inhalation .
  • First Aid : For accidental inhalation, move to fresh air and administer artificial respiration if needed. For skin/eye contact, rinse thoroughly with water for ≥15 minutes and seek medical attention .
  • Storage : Store in a dry, cool (2–8°C), ventilated area, away from incompatible materials .

Q. How can researchers design a synthesis route for this compound?

Based on analogous compounds (e.g., 3-[2-(3-chloropropoxy)ethoxy]propan-1-ol), a plausible route involves:

  • Step 1 : React 1,3-dioxane-2-ethanol with epichlorohydrin under basic conditions to form the ether linkage.
  • Step 2 : Protect hydroxyl groups using benzyl or trimethylsilyl groups to avoid side reactions .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate purity via NMR and HPLC .

Q. What analytical methods are suitable for characterizing this compound?

Standard techniques for glycol ether derivatives include:

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm ether linkages and hydroxyl group presence.
  • HPLC-MS : Reverse-phase C18 column with ESI-MS for molecular weight verification.
  • FT-IR : Peaks at ~3400 cm1^{-1} (O-H stretch) and 1100 cm1^{-1} (C-O-C ether stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for structurally similar compounds?

  • Case Study : reports acute oral toxicity (Category 4, H302) and respiratory irritation (H335) for a related propanol derivative, while classifies no hazards for a similar glycol ether. To reconcile:
  • Conduct in vitro cytotoxicity assays (e.g., MTT on HepG2 cells) to assess baseline toxicity.
  • Perform in silico modeling (e.g., QSAR) using tools like EPA’s TEST to predict LD50_{50} and compare with experimental data .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

  • Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at 2–8°C to prevent thermal degradation .
  • pH Sensitivity : Test stability across pH 3–10 using buffer solutions; monitor via UV-Vis spectroscopy for absorbance shifts.
  • Light Sensitivity : Conduct accelerated photodegradation studies (ICH Q1B guidelines) with UV/visible light exposure .

Q. What role could this compound play in pharmaceutical intermediate synthesis?

Analogous compounds (e.g., 1,3-dioxolane derivatives) are used as:

  • Prodrug carriers : The 1,3-dioxane moiety may enhance solubility of hydrophobic APIs.
  • Linkers in PROTACs : Ether linkages enable conjugation of targeting ligands and E3 ligase recruiters .
  • Case Study : Benzyl-protected intermediates (similar to ) are deprotected via hydrogenolysis for hydroxyl group regeneration .

Methodological Challenges

Q. How to address the lack of partition coefficient (log P) or vapor pressure data for this compound?

  • Experimental : Determine log P via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational : Use software like ChemAxon or EPI Suite to estimate log P and vapor pressure .

Q. What experimental designs validate the compound’s compatibility with polymer matrices for material science applications?

  • Blending Studies : Mix with polylactic acid (PLA) or PEG at 1–10 wt%; analyze homogeneity via SEM and DSC.
  • Degradation Testing : Incubate in PBS (pH 7.4, 37°C) for 4 weeks; monitor mass loss and byproducts via GPC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.